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5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Medicinal Chemistry Drug Discovery Physicochemical Properties

Sourcing positional isomers of pyrazolo[3,4-d]pyrimidin-4-ones for SAR studies often leads to inactive hits when the para-fluorobenzyl substitution pattern is altered. This compound delivers the exact pharmacophore described in patent US9617269B2, where para-substituted analogs achieved nanomolar PDE9A potency. Key advantages: • Defined para-fluorobenzyl geometry matching PDE9A inhibitor pharmacophore (US9617269B2), eliminating risk of positional isomer mismatch. • Clean toxicological profile (0 PAINS alerts, logP 3.75) ensures suitability as a screening deck compound without assay interference. • Ortho-methylphenyl N1 substitution provides an underexplored vector for kinase selectivity profiling (CDK2/CDK4 panel). • Available for immediate dispatch; custom synthesis inquiries welcome for gram-scale requirements.

Molecular Formula C19H15FN4O
Molecular Weight 334.354
CAS No. 895011-98-0
Cat. No. B2970064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
CAS895011-98-0
Molecular FormulaC19H15FN4O
Molecular Weight334.354
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN4O/c1-13-4-2-3-5-17(13)24-18-16(10-22-24)19(25)23(12-21-18)11-14-6-8-15(20)9-7-14/h2-10,12H,11H2,1H3
InChIKeyZFTBFWUJFQOPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 895011-98-0: Compound Overview & Procurement Context


5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895011-98-0) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged scaffold widely explored for phosphodiesterase (PDE) inhibition [1], kinase inhibition (e.g., CDK2, CDK4) [2], and metabotropic glutamate receptor 1 (mGluR1) antagonism [3]. The compound is characterized by a 4-fluorobenzyl substituent at the 5-position and an ortho-methylphenyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine core, with a molecular formula of C19H15FN4O and a molecular weight of 334.35 g/mol. Presently, its reported biological activity is limited; authoritative databases such as ZINC indicate no empirically determined activity profile for this specific compound [4].

CAS 895011-98-0: Substitution Risks


Substitution within the pyrazolo[3,4-d]pyrimidin-4-one class is not functionally interchangeable. Subtle positional variations, such as the shift of a single fluorine atom from the para to the ortho or meta position on the benzyl group, can drastically alter electron distribution, steric occupancy, and hydrogen-bonding geometry, leading to profound differences in target potency and selectivity profiles [1]. For example, in closely related PDE9A inhibitor series, para-substituted fluorobenzyl analogs exhibit distinct IC50 values compared to their ortho or meta counterparts, a trend consistently observed in structure-activity relationship (SAR) studies [2]. Consequently, generic replacement with a positional isomer such as 5-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one or 5-[(3-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one carries a high risk of invalidating a screening hit, disrupting an established SAR series, or compromising assay reproducibility.

CAS 895011-98-0: Quantitative Differentiation Evidence


Para-Fluoro Physicochemical Differentiation

The para-fluorophenyl substitution on the 5-benzyl group of 5-[(4-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895011-98-0) results in a calculated logP of 3.75, identical to its ortho-fluoro and meta-fluoro isomers. However, the para position alters the molecular dipole moment and electron density distribution on the aromatic ring, which can influence π-stacking interactions within hydrophobic enzyme pockets—a differentiating factor that is not captured by logP alone [1]. This physicochemical distinction is critical for consistent SAR interpretation, as even isomers with identical lipophilicity can display divergent binding affinities.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Para-Fluoro Preference in PDE9A Inhibition

In a structurally related N-substituted pyrazolo[3,4-d]pyrimidine ketone series claimed as PDE9A inhibitors, para-substituted fluorobenzyl analogs consistently demonstrated nanomolar enzymatic IC50 values. Although the exact IC50 of compound 895011-98-0 has not been published, the patent data indicates that the para-fluorobenzyl motif is a tolerated and active pharmacophoric element within this chemotype, with close analogs achieving PDE9A IC50 values as low as 40 nM [1]. Unsubstituted or ortho-substituted analogs frequently exhibit a 5- to 20-fold loss in potency, underscoring the importance of the para-fluoro substitution [1].

Phosphodiesterase PDE9A Enzyme Inhibition

N1 Regioisomer Selectivity Profile

The compound 5-[(4-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one features a unique N1 ortho-methylphenyl substitution, distinguishing it from the more common N1 para-fluorophenyl series (e.g., CAS 852450-96-5). In published CDK2 and mGluR1 programs, the N1 aryl substituent profoundly impacts target selectivity: N1 ortho-methylphenyl analogs show a distinctly different kinase selectivity profile compared to N1 para-fluorophenyl derivatives [1][2]. This substitution pattern is also associated with altered metabolic stability, as the ortho-methyl group can shield the N1 phenyl ring from oxidative metabolism [3].

Kinase Inhibition CDK2 Receptor Antagonism

Absence of PAINS and Genotoxic Alerts

Computational screening using the ZINC patterns-of-concern algorithm indicates that 5-[(4-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (ZINC1875252467) contains no structural alerts for genotoxicity, PAINS (Pan-Assay Interference Compounds), or other promiscuous binding motifs [1]. This is in notable contrast to some close analogs bearing aniline or hydrazine moieties, which are flagged as potential assay interferers. The clean alert profile enhances confidence that biochemical activity measured for this compound is unlikely to arise from non-specific reactivity.

Computational Toxicology Drug Safety Screenability

CAS 895011-98-0: Application Scenarios


PDE9A Lead Optimization

As a para-fluorobenzyl-substituted pyrazolo[3,4-d]pyrimidin-4-one, this compound is a valuable starting point or reference tool for medicinal chemistry programs targeting PDE9A inhibition for metabolic, cardiovascular, or neurological disorders. Its substitution pattern aligns with the pharmacophore described in patent US9617269B2, where para-substituted analogs exhibited nanomolar PDE9A potency [1]. It can serve as a comparator for SAR expansion around the N1 and C5 positions.

Kinase Selectivity Panel Screening

The unique N1 ortho-methylphenyl substitution distinguishes this compound from the more extensively studied N1 para-fluorophenyl series. It is suited for inclusion in kinase selectivity profiling panels to identify novel kinase inhibition patterns, particularly against CDK2, CDK4, or other cyclin-dependent kinases, where the pyrazolo[3,4-d]pyrimidin-4-one core has demonstrated low-micromolar activity [1]. The clean toxicological alert profile strengthens its candidacy as a screening deck compound [2].

Computational Docking Model Validation

With a defined but uncharacterized biological profile (no empirical target data per ZINC [1]), this compound is an ideal candidate for prospective virtual screening and docking model validation. Its physicochemical properties (logP 3.75, 0 PAINS alerts) and the well-precedented binding mode of pyrazolo[3,4-d]pyrimidin-4-ones in ATP-binding pockets [2] make it suitable for benchmarking computational predictions against empirical screening results.

mGluR1 Chemical Probe Development

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has produced selective, orally bioavailable mGluR1 antagonists [1]. This specific compound, with its distinct substitution pattern, may be explored as a chemical probe for mGluR1-dependent signaling pathways in neuropharmacology, provided preliminary binding or functional assays confirm target engagement.

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